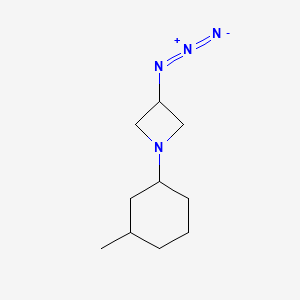

3-Azido-1-(3-methylcyclohexyl)azetidine

Vue d'ensemble

Description

Molecular Structure Analysis

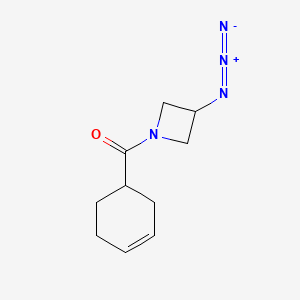

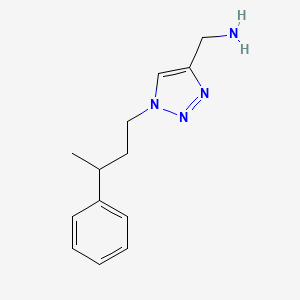

The molecular formula of 3-Azido-1-(3-methylcyclohexyl)azetidine is C10H18N4, and its molecular weight is 194.28 g/mol.Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis

The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .Applications De Recherche Scientifique

Azetidine Derivatives and Their Applications

Azetidines are increasingly recognized in various fields of scientific research due to their presence in natural products and pharmaceutical compounds. Their synthesis, often involving protected 3-haloazetidines, is crucial for developing high-value derivatives like azetidine-3-carboxylic acids, which are versatile in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Chemical and Biological Properties

Azetidines and their derivatives exhibit interesting chemical and biological properties. They are thermally stable, react with electrophiles and nucleophiles, and their ring opening can yield valuable amides, alkenes, and amines. Synthesis from acyclic precursors like γ-haloamines and β-aminoallenes and their transformation into other heterocycles highlight their versatility. Azetidines also find applications as enzyme inhibitors, anticancer agents, and in cholesterol absorption inhibition (Singh, D’hooghe, & Kimpe, 2008).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic properties of azetidine derivatives, like the reaction of 1-mesyloxynonane with methyl 8-aminooctanoate to yield methyl 9-azastearate, demonstrate their complex chemical behavior. Spectral analysis provides insights into their structural features, contributing to their applications in various scientific domains (Lie Ken Jie & Syed-rahmatullah, 1992).

Azetidine-Containing Compounds in Medicine

Some azetidine-containing compounds, such as 7-Azetidinylquinolones, have been developed for their antibacterial properties, showing significant activity against various bacterial strains. The stereochemistry of the azetidine moiety is crucial for enhancing their efficacy and potency, indicating the potential of azetidine derivatives in antibiotic development (Frigola et al., 1995).

Agricultural Applications

In agriculture, azetidine derivatives like Azetidine 2-carboxylic Acid have been used to study the relationship between protein synthesis and ion transport in plants. Their impact on ion uptake and release in plant roots highlights their potential applications in understanding plant physiology and developing agricultural technologies (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Mécanisme D'action

- In addition to –NO₂-based explosophoric groups, the azido group (–N₃) has been actively explored. Replacing –NO₂ with –N₃ can lead to higher enthalpy of formation in energetic materials .

- During heating, the strength of the nitro group in ADNAZ decreases faster than that of the azide group. A carbonyl group (C=O) forms at the quaternary carbon center on the azetidine skeleton .

- The detailed decomposition mechanism has been proposed based on experimental results, shedding light on its behavior during thermal processes .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Its behavior under various conditions warrants continued investigation to optimize its use in practical settings .

Orientations Futures

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

Propriétés

IUPAC Name |

3-azido-1-(3-methylcyclohexyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-3-2-4-10(5-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGMPGYQOCYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

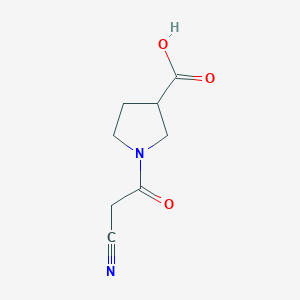

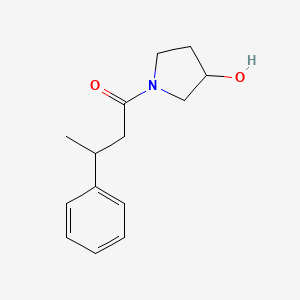

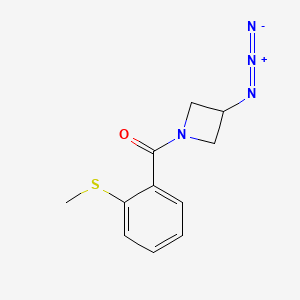

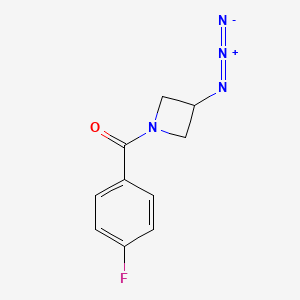

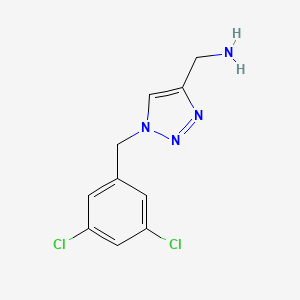

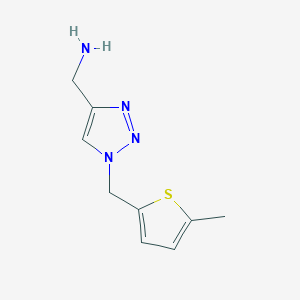

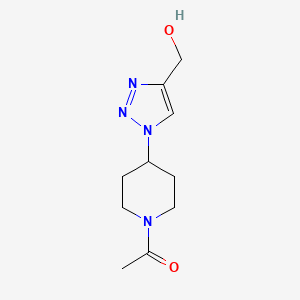

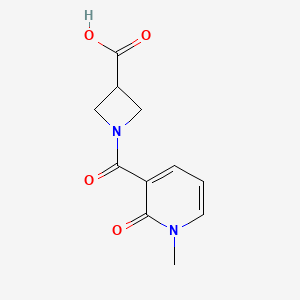

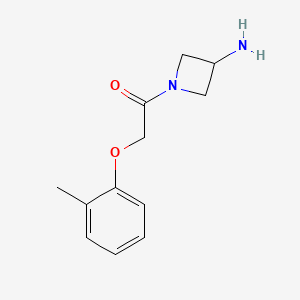

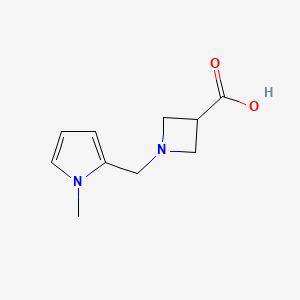

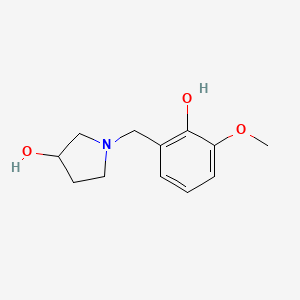

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.